![molecular formula C16H15N3O B3014523 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide CAS No. 306979-36-2](/img/structure/B3014523.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Potential
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistically, it interferes with key signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK pathways. Further studies are needed to explore its efficacy in vivo and potential synergies with existing chemotherapeutic agents .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting NF-κB activation. In animal models of inflammation, it reduces edema and leukocyte infiltration. Researchers are exploring its potential for treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has been investigated for its neuroprotective properties. It enhances neuronal survival, reduces oxidative stress, and promotes neurite outgrowth. These effects make it a candidate for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antiviral Applications
Preliminary studies suggest that this compound exhibits antiviral activity against certain RNA viruses. It interferes with viral replication and assembly, making it a potential candidate for developing novel antiviral drugs. Researchers are particularly interested in its efficacy against emerging viruses like SARS-CoV-2 .
Analgesic Properties
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has demonstrated analgesic effects in animal models. It modulates pain pathways, including opioid receptors and voltage-gated ion channels. Researchers are investigating its potential as a non-opioid analgesic for chronic pain management .
Antibacterial Activity
In vitro studies indicate that the compound possesses antibacterial activity against Gram-positive bacteria. It disrupts bacterial cell membranes and inhibits growth. Researchers are exploring its use as an adjunct to existing antibiotics or as a topical agent for wound healing .
Propiedades
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCNMUSIEFYJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.